2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate chemical properties
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate chemical properties
Chemical Identity & Functional Material Science
Executive Summary
This technical guide profiles 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 46399-60-4), a functional monomer critical to advanced polymer chemistry. Characterized by its high ring-strain norbornene core and flexible ethoxyethyl pendant group, this molecule serves as a primary building block in Ring-Opening Metathesis Polymerization (ROMP) . Its applications span from high-resolution 193 nm photoresists in semiconductor lithography to biocompatible amphiphilic block copolymers for drug delivery systems.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule combines a reactive bicyclic olefin (norbornene) with a polar ether-ester tail. This dual functionality allows for orthogonal reactivity: the norbornene ring drives polymerization, while the ethoxyethyl tail modulates solubility, adhesion, and glass transition temperature (
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Common Name | 2-Ethoxyethyl 5-norbornene-2-carboxylate |
| CAS Number | 46399-60-4 |
| Molecular Formula | |
| Molecular Weight | 210.27 g/mol |
| Structure Type | Bicyclic Olefin / Ether-Ester |
| Stereochemistry | Exists as endo and exo isomers (typically ~80:20 endo:exo ratio from Diels-Alder synthesis) |
Physicochemical Properties
Note: Experimental values for this specific derivative are often proprietary; values below represent standard industrial grades.
| Parameter | Value / Characteristic | Relevance |
| Appearance | Clear, colorless to pale yellow liquid | Purity indicator; yellowing suggests oxidation. |
| Boiling Point | ~105–110 °C at 2 mmHg (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.05 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| Solubility | Soluble in THF, DCM, Toluene, Ethyl Acetate | Compatible with standard ROMP solvents. |
| Flash Point | > 95 °C | Class III Combustible Liquid. |
Part 2: Synthesis & Purification Protocols
Synthetic Route: Diels-Alder Cycloaddition
The most atom-efficient synthesis involves the Diels-Alder reaction between Cyclopentadiene (CPD) and 2-Ethoxyethyl acrylate .
Critical Precursor Step: Cyclopentadiene dimerizes to Dicyclopentadiene (DCPD) at room temperature. You must "crack" DCPD immediately before use to generate reactive monomeric CPD.
Graphviz Diagram: Synthesis Workflow
Figure 1: Synthesis of 2-ethoxyethyl 5-norbornene-2-carboxylate via Diels-Alder cycloaddition.
Detailed Protocol
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Cracking of DCPD:
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Set up a distillation apparatus with a Vigreux column.
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Heat commercial DCPD to ~170°C. Collect the monomeric CPD (b.p. ~40°C) in a receiving flask cooled to -78°C (dry ice/acetone). Caution: CPD dimerizes rapidly at RT.
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Cycloaddition:
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Charge a reaction vessel with 2-ethoxyethyl acrylate (1.0 eq) and cool to 0°C.
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Add fresh CPD (1.1 eq) dropwise to control the exotherm.
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Expert Insight: The endo isomer is kinetically favored. Maintaining low temperature (0°C) maximizes the endo ratio.
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Workup & Purification:
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Remove excess CPD via rotary evaporation (low vacuum).
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Distillation: Perform high-vacuum fractional distillation. The product typically elutes after unreacted acrylate.
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Inhibitor Removal: If using for polymerization immediately, pass the monomer through a column of neutral alumina to remove radical inhibitors (e.g., MEHQ).
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Part 3: Polymerization Mechanics (ROMP)
The primary utility of this molecule lies in Ring-Opening Metathesis Polymerization (ROMP) using Ruthenium-based carbenes (Grubbs Catalysts).[1] The release of ring strain (~27 kcal/mol) drives the reaction.
Mechanism of Action
Unlike radical polymerization, ROMP preserves the double bond in the polymer backbone, allowing for post-polymerization modification (e.g., crosslinking or hydrogenation).
Graphviz Diagram: ROMP Pathway
Figure 2: Catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Considerations for Researchers
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Catalyst Selection:
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Solvent Effects: THF or DCM are standard. The ethoxyethyl group improves solubility in THF compared to simple alkyl norbornenes.
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Endo/Exo Ratio Impact: The exo isomer polymerizes significantly faster than the endo isomer due to steric accessibility. For precise kinetic studies, chromatographic separation of isomers may be required.
Part 4: Advanced Applications
Semiconductor Lithography (193 nm Photoresists)
In 193 nm ArF lithography, transparency is critical. Aromatic rings (like styrene) absorb too strongly at 193 nm. Norbornene provides the necessary etch resistance (high carbon density) without aromatic absorption.
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Role of Ethoxyethyl Group: It acts as a "flexibility modifier" and adhesion promoter. Unlike acid-labile protecting groups (e.g., t-butyl ester) that cleave to switch solubility, the ethoxyethyl ester remains to ensure the polymer adheres to the silicon substrate during the development phase.
Drug Delivery Systems (Bio-Materials)
Researchers utilize polynorbornenes as backbones for drug delivery vectors.
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Amphiphilic Block Copolymers: By copolymerizing 2-ethoxyethyl 5-norbornene-2-carboxylate with hydrophilic monomers (e.g., PEG-functionalized norbornene), scientists create micelles.
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Mechanism: The hydrophobic polynorbornene core encapsulates hydrophobic drugs (e.g., Doxorubicin), while the hydrophilic shell ensures circulation stability.
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Advantage: ROMP allows for precise control over molecular weight, ensuring consistent micelle size (critical for the EPR effect in tumor targeting).
Part 5: Safety & Handling References
Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocol:
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Store under inert atmosphere (Nitrogen or Argon).
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Refrigerate (2–8°C) to prevent slow oxidation or spontaneous oligomerization.
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Self-Validation: Check for peroxide formation before distillation if stored for >6 months (ethoxyethyl ethers can form peroxides).
References
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Diels-Alder Synthesis of Norbornene Derivatives
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ROMP Polymerization Mechanisms
- Source: National Institutes of Health (PMC).
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URL:[Link]
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Norbornene in Drug Delivery
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Physical Properties & CAS Verification
- Source: PubChem. "2-Hydroxyethyl bicyclo[2.2.
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URL:[Link]
- Industrial Monomer Handling: Source: TCI Chemicals. "5-Norbornene-2-carboxylic Acid (endo- and exo- mixture)."
Sources
- 1. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 46399-60-4 CAS Manufactory [m.chemicalbook.com]
- 4. 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | C10H14O3 | CID 12033823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 6. ETHYL 5-NORBORNENE-2-CARBOXYLATE (MIXTURE OF ENDO AND EXO) | 10138-32-6 [chemicalbook.com]
- 7. ethyl bicyclo(2.2.1)-5-heptene-2-carboxylate, 10138-32-6 [thegoodscentscompany.com]
- 8. Ethyl 5-norbornene-2-carboxylate | C10H14O2 | CID 24986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
